BRD9876

Description

Properties

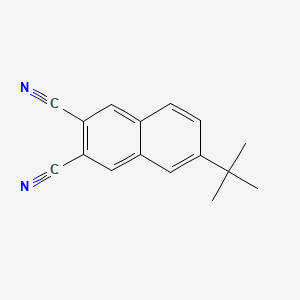

IUPAC Name |

6-tert-butylnaphthalene-2,3-dicarbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2/c1-16(2,3)15-5-4-11-6-13(9-17)14(10-18)7-12(11)8-15/h4-8H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKILROQBJOOZKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=CC(=C(C=C2C=C1)C#N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346521 |

Source

|

| Record name | 6-tert-Butyl-2,3-naphthalenedicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32703-82-5 |

Source

|

| Record name | 6-(1,1-Dimethylethyl)-2,3-naphthalenedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32703-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-tert-Butyl-2,3-naphthalenedicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-tert-Butyl-2,3-naphthalenedicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the mechanism of action of BRD9876?

An In-depth Technical Guide to the Mechanism of Action of BRD9876

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel small molecule inhibitor of the mitotic kinesin Eg5, a critical motor protein for the formation of the bipolar mitotic spindle. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its function. This compound acts as a potent "rigor" inhibitor, locking Eg5 in a microtubule-bound state and preventing ATP hydrolysis, which ultimately leads to mitotic arrest and cell death in cancer cells. This guide consolidates key quantitative data, experimental protocols, and visual representations of the compound's mechanism to serve as a valuable resource for researchers in oncology and drug development.

Introduction to Eg5 and its Role in Mitosis

The kinesin spindle protein (KSP), also known as Eg5 or KIF11, is a member of the kinesin-5 family of motor proteins.[1] Eg5 is a homotetrameric protein that plays an essential role during mitosis by sliding antiparallel microtubules apart to establish and maintain the bipolar spindle.[1] This function is critical for proper chromosome segregation. The inhibition of Eg5's ATPase activity prevents this outward push, leading to the formation of characteristic mono-astral spindles and subsequent cell cycle arrest in the G2/M phase, ultimately triggering apoptosis in cancer cells.[1][2] This makes Eg5 an attractive target for cancer therapy, as its inhibition selectively affects rapidly dividing cells.[1]

Molecular Mechanism of Action of this compound

This compound distinguishes itself from many other Eg5 inhibitors through its unique "rigor" mechanism of action. Instead of promoting a weak-binding state, this compound locks Eg5 in a state of enhanced microtubule binding, leading to the bundling and stabilization of microtubules.[3][4]

Key features of this compound's mechanism include:

-

Allosteric Binding: this compound interacts with the α4-α6 allosteric binding pocket of Eg5, specifically engaging with the tyrosine 104 residue.[3][4]

-

ATP- and ADP-Competitive Inhibition: Biochemical assays have demonstrated that this compound acts as a competitive inhibitor of both ATP and ADP binding to the Eg5 motor domain.[1][5][6] This prevents the conformational changes necessary for the motor protein's catalytic cycle and movement along microtubules.

-

Microtubule-Bound Specificity: this compound preferentially targets Eg5 that is already bound to microtubules.[3][4][5] This specificity is thought to contribute to its selectivity for myeloma cells over normal hematopoietic progenitors.[4][5] Phosphorylation of Eg5, which is higher in multiple myeloma cells, increases its affinity for microtubules and thereby enhances the activity of this compound.[5]

-

Induction of a Rigor State: By preventing nucleotide exchange and hydrolysis, this compound traps Eg5 in a strong-binding, rigor-like state on the microtubule.[1][2][5] This is in contrast to loop-5 inhibitors like monastrol, which induce a weak-binding state.[1][2] This rigor state is responsible for the observed slowing of microtubule gliding and the stabilization of mitotic spindles.[1][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: Biochemical Potency of this compound

| Parameter | Value | Assay Conditions | Reference |

| Ki | ~4 nM | ATP- and ADP-competitive inhibition | [1][5][6] |

| IC50 | 2.2 µM | Cytotoxicity in MM.1S multiple myeloma cells |

Table 2: Cellular Effects of this compound

| Effect | Cell Line | Concentration | Time | Observations | Reference |

| Cell Cycle Arrest | MM.1S | 10 µM | As early as 2 hours | Rapid arrest of cells in the G2/M phase. | [2][3] |

| Spindle Morphology | Mitotically arrested cells | Not specified | Not specified | Formation of aberrant mono-astral mitotic spindles. | [2] |

| Gene Expression | MM.1S | 10 µM | 6 hours | ID1 identified as the top downregulated gene. | [2] |

| Microtubule Gliding | In vitro assay | 1 µM | Not applicable | Complete arrest of Eg5-mediated microtubule gliding. | [2] |

Signaling Pathway and Experimental Workflows

Proposed Signaling Pathway of this compound Action

The inhibition of Eg5 by this compound initiates a cascade of events culminating in mitotic arrest and changes in gene expression. The diagram below illustrates this proposed pathway.

Caption: Proposed signaling pathway of this compound.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for key experiments used to characterize this compound.

Microtubule Gliding Assay Workflow

Caption: Generalized workflow for a microtubule gliding assay.

ATPase Activity Assay Workflow

References

- 1. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Gliding Assay to Analyze Microtubule-based Motor Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. immune-system-research.com [immune-system-research.com]

- 6. Eg5 Inhibitors Have Contrasting Effects on Microtubule Stability and Metaphase Spindle Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

BRD9876: A Technical Guide to a Novel Kinesin-5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD9876 is a small molecule inhibitor of kinesin-5 (also known as Eg5 or KIF11), a critical motor protein in the process of mitosis. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for its characterization, and visualizations of its effects and related pathways. This compound distinguishes itself as a "rigor" inhibitor, locking Eg5 in a microtubule-bound state, which leads to mitotic arrest and presents a promising avenue for anti-cancer therapeutic development, particularly in multiple myeloma.

Introduction to Kinesin-5 and this compound

Kinesin-5 is a homotetrameric, plus-end-directed microtubule motor protein essential for the formation and maintenance of the bipolar mitotic spindle.[1] During mitosis, kinesin-5 crosslinks antiparallel microtubules and slides them apart, generating an outward force that separates the spindle poles.[1] Inhibition of kinesin-5 prevents centrosome separation, leading to the formation of monopolar spindles, mitotic arrest, and ultimately, apoptosis in proliferating cells.[2] This makes kinesin-5 an attractive target for cancer chemotherapy.

This compound is a potent and specific inhibitor of kinesin-5.[3] Unlike many other Eg5 inhibitors that cause the motor protein to detach from microtubules (a weak-binding state), this compound acts as a "rigor" inhibitor.[4][5] It locks Eg5 in a state that enhances its binding to microtubules, leading to their bundling and stabilization.[4][6] This unique mechanism of action offers a distinct pharmacological profile and has shown selectivity for multiple myeloma cells over hematopoietic progenitors.[6]

Quantitative Data for this compound

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Cell Line/Conditions | Reference |

| IC50 | 3.1 µM | MM1S myeloma cells | [6] |

| 9.1 µM | CD34+ hematopoietic cells | [6] | |

| 2.2 µM | MM.1S stroma-independent multiple myeloma cells | [7] | |

| Ki | 4 nM | Biochemical and single-molecule assays | [3][4][5] |

Mechanism of Action

This compound is an ATP- and ADP-competitive inhibitor of kinesin-5.[4][5] It binds to an allosteric pocket at the interface of the α4 and α6 helices of the Eg5 motor domain.[6] This binding event locks Eg5 in a rigor-like state, tightly bound to the microtubule, and prevents the ATP hydrolysis cycle necessary for motor movement.[4] The stabilization of the Eg5-microtubule interaction by this compound enhances the motor's ability to stabilize microtubules against depolymerization.[4][5] In dividing cells, this leads to a rapid G2/M phase arrest.[3][6]

Kinesin-5 Signaling Pathway in Mitosis

The following diagram illustrates the central role of kinesin-5 in establishing the bipolar spindle during mitosis and the point of intervention for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Recombinant Eg5 Expression and Purification

A human Eg5 construct, typically encompassing the motor and linker domains, is expressed in E. coli BL21 (DE3) cells.[6] Purification can be achieved through microtubule affinity or a two-step column chromatography method involving ion exchange and Ni2+-nitrilotriacetic acid affinity.[8]

Tubulin Purification

Assembly-competent tubulin is purified from sources like bovine or porcine brain through cycles of polymerization and depolymerization. Alternatively, affinity chromatography using a matrix with covalently coupled TOG1/2 domains can be employed for rapid purification.[5][9]

Microtubule-Stimulated ATPase Assay

This assay measures the rate of ATP hydrolysis by Eg5 in the presence of microtubules, which is a direct measure of its motor activity.

Protocol:

-

Reaction Buffer: 80 mM PIPES (pH 6.8), 50 mM NaCl, 5 mM MgCl₂, 1 mM EGTA.

-

ATP Regeneration System: 5 mM phosphoenolpyruvate (B93156) (PEP), 280 µM NADH, 12 U pyruvate (B1213749) kinase, and 16.8 U lactate (B86563) dehydrogenase.[10]

-

Procedure:

-

A reaction mixture containing 40 nM Eg5 and 1 µM taxol-stabilized microtubules is prepared in the reaction buffer with the ATP regeneration system.[10]

-

The reaction is initiated by the addition of MgATP.

-

The rate of ATP hydrolysis is measured by monitoring the decrease in NADH absorbance at 340 nm using a spectrophotometer.

-

To determine the inhibitory effect of this compound, the assay is performed with varying concentrations of the compound.

-

Microtubule Gliding Assay

This in vitro motility assay directly visualizes the movement of microtubules propelled by surface-adhered kinesin motors.

Protocol:

-

Flow Cell Preparation: Construct a flow cell using a microscope slide and a coverslip.

-

Surface Coating:

-

Motor Adhesion: Flow in 10-100 nM of purified Eg5 and incubate for 5 minutes to allow the motors to adhere to the casein-coated surface.[4]

-

Microtubule Introduction:

-

Wash out unbound motor protein.[4]

-

Flow in fluorescently labeled, taxol-stabilized microtubules.

-

-

Motility:

-

Introduce imaging buffer containing ATP, an oxygen scavenger system, and this compound at various concentrations.[11]

-

Visualize and record microtubule movement using fluorescence microscopy.

-

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle to determine the effect of this compound on cell division.

Protocol:

-

Cell Culture and Treatment:

-

Culture cells (e.g., MM1S) in appropriate media.

-

Treat cells with this compound (e.g., 10 µM) for various time points (e.g., 2, 4, 6, 24 hours).[6]

-

-

Cell Harvesting and Fixation:

-

Harvest cells and wash with PBS.

-

Fix cells in ice-cold 70-80% ethanol (B145695) and store at -20°C.[12]

-

-

Staining:

-

Wash fixed cells with PBS.

-

Resuspend cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[7][12]

-

-

Flow Cytometry:

-

Analyze the DNA content of the stained cells using a flow cytometer.

-

The resulting histogram will show the distribution of cells in G1, S, and G2/M phases.

-

Conclusion

This compound represents a significant tool for studying the mechanochemical cycle of kinesin-5 and a promising lead compound in the development of novel anti-mitotic cancer therapies. Its unique rigor-based mechanism of action and selectivity for certain cancer cell types warrant further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers to explore the full potential of this compound.

References

- 1. cornellpharmacology.org [cornellpharmacology.org]

- 2. mdpi.com [mdpi.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Gliding Assay to Analyze Microtubule-based Motor Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One-step purification of assembly-competent tubulin from diverse eukaryotic sources - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cloning, Enzyme Characterization of Recombinant Human Eg5 and the Development of a New Inhibitor [jstage.jst.go.jp]

- 7. Mitotic Kinesin Inhibitors Induce Mitotic Arrest and Cell Death in Taxol-resistant and -sensitive Cancer Cells* - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Getting in Sync with Dimeric Eg5: INITIATION AND REGULATION OF THE PROCESSIVE RUN - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. osti.gov [osti.gov]

- 12. Rapid induction of apoptosis during Kinesin-5 inhibitor-induced mitotic arrest in HL60 cells - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the "Rigor" Inhibition of Eg5 by BRD9876: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism by which BRD9876 induces a state of "rigor" inhibition in the mitotic kinesin Eg5. By locking Eg5 in a tightly bound state on microtubules, this compound presents a unique paradigm in the development of antimitotic agents. This document consolidates key quantitative data, details experimental methodologies, and visualizes the underlying molecular interactions and experimental workflows.

Core Mechanism: A State of Rigor

This compound is an allosteric inhibitor of Eg5, a motor protein essential for the formation of the bipolar spindle during mitosis. Unlike traditional inhibitors that may cause Eg5 to detach from microtubules, this compound locks the motor protein in a state of enhanced microtubule binding, leading to the bundling and stabilization of microtubule arrays.[1][2] This "rigor" state is characterized by a significant reduction in microtubule gliding velocity, effectively braking the motor's activity.[3][4][5][6][7]

Biochemical and single-molecule assays have demonstrated that this compound acts as a potent ATP- and ADP-competitive inhibitor.[3][4][5][6][7] It specifically targets microtubule-bound Eg5, binding to a site near the junction of the α4 and α6 helices.[1][2][3][8] This allosteric binding pocket is distinct from the nucleotide-binding site, yet binding of this compound competitively inhibits the binding of ATP.[3] This unique mechanism of action leads to a G2/M phase cell cycle arrest in cancer cell lines.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the interaction of this compound with Eg5.

Table 1: Inhibitory Potency and Binding Kinetics

| Parameter | Value | Notes |

| KI (ATP competition) | 4 nM | Determined by biochemical and single-molecule assays.[3][4][5][6][7] |

| IC50 (MM1S myeloma cells) | 3.1 µM | Demonstrates cellular potency.[1] |

| IC50 (CD34+ hematopoietic cells) | 9.1 µM | Shows selectivity for myeloma cells over normal hematopoietic progenitors.[1] |

Table 2: Effects on Eg5-Driven Microtubule Motility

| Condition | Observation | Implication |

| Mixed-motor gliding assay | Slowed gliding | Confirms the "braking" or "rigor" state induced by this compound.[3][4][5][6][7] |

| Single-molecule diffusion | Tightly bound to microtubules in the presence of ATP or ADP | Indicates that this compound traps Eg5 in a strong-binding state, independent of the nucleotide.[3] |

| Microtubule depolymerization | Enhanced stabilization | The rigor-bound Eg5 protects microtubules from depolymerization, a taxol-like effect.[3] |

Key Experimental Protocols

Detailed methodologies for the pivotal experiments used to characterize the rigor inhibition of Eg5 by this compound are outlined below.

Microtubule-Stimulated ATPase Assay

This assay measures the rate of ATP hydrolysis by Eg5 in the presence of microtubules, providing insights into the inhibitor's effect on enzymatic activity.

Protocol:

-

Reaction Mixture Preparation: A reaction buffer (e.g., 20 mM HEPES pH 7.2, 5 mM Mg-acetate, 0.1 mM EDTA, 0.1 mM EGTA) is prepared. To this, purified Eg5 motor domain, taxol-stabilized microtubules, and varying concentrations of this compound are added.

-

Initiation of Reaction: The reaction is initiated by the addition of ATP.

-

Measurement of ATP Hydrolysis: The rate of ATP hydrolysis is measured by quantifying the amount of inorganic phosphate (B84403) (Pi) produced over time. This can be achieved using a malachite green-based colorimetric assay or a coupled enzymatic assay (pyruvate kinase/lactate dehydrogenase-linked assay) that measures NADH oxidation.[9][10][11][12]

-

Data Analysis: The ATPase rates are plotted against the ATP concentration for each inhibitor concentration. The data is then fitted to the Michaelis-Menten equation to determine Vmax and KMATP. For competitive inhibitors like this compound, an increase in the apparent KMATP with no change in Vmax is expected.[3] The inhibition constant (KI) can be determined from these plots.

Microtubule Gliding Assay

This assay directly visualizes the effect of an inhibitor on the ability of Eg5 to move microtubules.

Protocol:

-

Flow Cell Preparation: A flow cell is constructed using a microscope slide and a coverslip. The surface is coated with casein to prevent non-specific binding.

-

Motor Protein Immobilization: A solution containing purified Eg5 is introduced into the flow cell and allowed to adsorb to the casein-coated surface.

-

Introduction of Microtubules: Fluorescently labeled, taxol-stabilized microtubules are introduced into the flow cell.

-

Initiation of Motility: A motility buffer containing ATP and the desired concentration of this compound is flowed in.

-

Data Acquisition and Analysis: The movement of individual microtubules is observed using fluorescence microscopy and recorded. The velocity of microtubule gliding is calculated by tracking the position of microtubules over time.[13][14][15] A significant reduction in velocity in the presence of this compound is indicative of its rigor-inducing mechanism.[3]

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of this compound action and a typical experimental workflow for its characterization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Eg5 Inhibitors Have Contrasting Effects on Microtubule Stability and Metaphase Spindle Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Eg5 Inhibitors Have Contrasting Effects on Microtubule Stability and Metaphase Spindle Integrity. | Sigma-Aldrich [sigmaaldrich.com]

- 8. immune-system-research.com [immune-system-research.com]

- 9. researchgate.net [researchgate.net]

- 10. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ATPase Mechanism of Eg5 in the Absence of Microtubules: Insight into Microtubule Activation and Allosteric Inhibition by Monastrol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gliding Assay to Analyze Microtubule-based Motor Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Individual dimers of the mitotic kinesin motor Eg5 step processively and support substantial loads in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An automated in vitro motility assay for high-throughput studies of molecular motors - PMC [pmc.ncbi.nlm.nih.gov]

BRD9876 Target Validation in Cancer Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BRD9876 is a novel small molecule inhibitor of the mitotic kinesin Eg5 (also known as KIF11 or KSP), a critical motor protein for the formation of the bipolar spindle during mitosis.[1][2][3] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells, making it a compelling target for anticancer drug development.[2][3] This technical guide provides a comprehensive overview of the target validation of this compound, summarizing its mechanism of action, available quantitative data, and detailed experimental protocols for its characterization. This compound distinguishes itself from other Eg5 inhibitors by acting as a "rigor" inhibitor, locking Eg5 in a strong microtubule-binding state.[1][4] This unique mechanism of action underscores its potential as a valuable tool for cancer research and therapeutic development, particularly in hematological malignancies like multiple myeloma.[5]

Mechanism of Action

This compound is an allosteric and ATP-competitive inhibitor of Eg5.[1][6] It binds to a pocket at the interface of helices α4 and α6 of the Eg5 motor domain.[1] This binding event locks Eg5 in a conformation that mimics the rigor state, characterized by a strong and prolonged association with microtubules.[1][4] This sustained binding prevents the normal dynamic process of microtubule sliding required for centrosome separation and bipolar spindle formation.[1] Consequently, cells treated with this compound are arrested in mitosis with a characteristic mono-astral spindle phenotype, where duplicated but unseparated centrosomes form a single aster of microtubules.[4] This mitotic arrest ultimately triggers the apoptotic cell death pathway in cancer cells.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Cell Line / System | Reference |

| Ki | 4 nM | Biochemical Assay | [6] |

| IC50 | 3.1 µM | MM.1S (Multiple Myeloma) | [5] |

| IC50 | 9.1 µM | CD34+ Hematopoietic Progenitor Cells | [5] |

Note: The available public domain literature lacks comprehensive in vivo efficacy data for this compound, such as tumor growth inhibition percentages in xenograft models. Further preclinical studies are required to establish its in vivo activity.

Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway of Eg5 inhibition by this compound and a typical experimental workflow for its target validation.

This compound Signaling Pathway

Caption: this compound inhibits the ATPase activity of Eg5, leading to a rigor-like state, mono-astral spindle formation, mitotic arrest, and ultimately apoptosis.

Experimental Workflow for this compound Target Validation

Caption: A logical workflow for the comprehensive target validation of this compound, from initial in vitro characterization to in vivo efficacy studies.

Detailed Experimental Protocols

The following are detailed protocols for key experiments in the target validation of this compound.

Eg5 Microtubule-Stimulated ATPase Activity Assay

Objective: To determine the inhibitory constant (Ki) of this compound on Eg5 ATPase activity.

Materials:

-

Purified recombinant human Eg5 motor domain

-

Taxol-stabilized microtubules

-

ATPase assay buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)

-

ATP

-

NADH

-

Phosphoenolpyruvate (PEP)

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Protocol:

-

Prepare a reaction mixture containing ATPase assay buffer, NADH, PEP, PK, and LDH in a 96-well plate.

-

Add varying concentrations of this compound (e.g., 0-100 nM) to the wells. Include a DMSO control.

-

Add a fixed concentration of taxol-stabilized microtubules (e.g., 5 µM).

-

Initiate the reaction by adding a fixed concentration of the Eg5 motor domain (e.g., 50 nM).

-

Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes. The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to ATP hydrolysis.

-

Calculate the rate of ATP hydrolysis from the linear phase of the reaction.

-

To determine the Ki, perform the assay at multiple fixed concentrations of ATP.

-

Plot the data using a suitable model for competitive inhibition (e.g., Lineweaver-Burk or non-linear regression) to calculate the Ki value.

Cell Viability (IC50) Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., MM.1S)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

-

Plate reader (luminometer or spectrophotometer)

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a DMSO vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the reaction to occur.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Normalize the data to the vehicle control (100% viability) and plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Use a non-linear regression model (e.g., log(inhibitor) vs. normalized response -- Variable slope) to calculate the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of this compound on the cell cycle distribution.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Treat cells with this compound at a relevant concentration (e.g., 1-2x IC50) for a specified time (e.g., 24 hours). Include a DMSO-treated control.

-

Harvest the cells by trypsinization and wash them with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Immunofluorescence Staining for Mitotic Spindle Analysis

Objective: To visualize the effect of this compound on mitotic spindle morphology.

Materials:

-

Cancer cell line

-

Coverslips

-

Complete cell culture medium

-

This compound

-

Paraformaldehyde (PFA) or ice-cold methanol (B129727) for fixation

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against α-tubulin

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Protocol:

-

Grow cells on coverslips to sub-confluency.

-

Treat the cells with this compound at an appropriate concentration for a suitable duration (e.g., 16-24 hours) to enrich for mitotic cells.

-

Fix the cells with either 4% PFA for 15 minutes at room temperature or ice-cold methanol for 10 minutes at -20°C.

-

Permeabilize the PFA-fixed cells with permeabilization buffer for 10 minutes.

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the mitotic spindles using a fluorescence microscope and capture images. Look for the characteristic mono-astral spindle phenotype in this compound-treated cells.

In Vivo Xenograft Study

Objective: To evaluate the in vivo antitumor efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

Cancer cell line (e.g., MM.1S)

-

Matrigel (optional)

-

This compound formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells in PBS, possibly mixed with Matrigel) into the flank of the mice.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or the vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily, intraperitoneal injection).

-

Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the vehicle control group.

Conclusion

This compound represents a promising Eg5 inhibitor with a distinct "rigor" mechanism of action. Its selectivity for multiple myeloma cells over normal hematopoietic progenitors in vitro suggests a potential therapeutic window. The provided experimental protocols offer a robust framework for researchers to further investigate the preclinical potential of this compound and similar Eg5 inhibitors. While the current in vitro data is encouraging, comprehensive in vivo efficacy and safety studies are crucial next steps in the validation of this compound as a potential cancer therapeutic.

References

- 1. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eg5 targeting agents: From new anti-mitotic based inhibitor discovery to cancer therapy and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Eg5 Inhibitors Have Contrasting Effects on Microtubule Stability and Metaphase Spindle Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

BRD9876: A Rigor Inhibitor of Eg5 with Unique Effects on Mitotic Spindle Formation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule BRD9876, a potent and specific inhibitor of the mitotic kinesin Eg5 (also known as KSP or kinesin-5). Unlike many other Eg5 inhibitors, this compound acts as a "rigor" inhibitor, locking the motor protein in a strong-binding state on microtubules. This unique mechanism of action leads to distinct effects on mitotic spindle formation and microtubule dynamics, making it a valuable tool for cell biology research and a potential candidate for therapeutic development.

Core Mechanism of Action: Rigor Inhibition of Eg5

This compound exerts its effects by directly targeting Eg5, a plus-end directed motor protein essential for establishing and maintaining the bipolar mitotic spindle. Eg5 functions as a homotetramer, crosslinking and sliding antiparallel microtubules apart to generate the outward forces that separate the spindle poles.

This compound is an ATP- and ADP-competitive inhibitor that binds to the α4-α6 allosteric pocket of Eg5, but only when Eg5 is bound to a microtubule.[1][2][3] This binding event locks Eg5 in a "rigor" state, enhancing its affinity for microtubules and preventing its motor activity.[1][4][5][6] This is in stark contrast to other classes of Eg5 inhibitors, such as monastrol (B14932) and STLC, which induce a weak-binding state and promote the detachment of Eg5 from microtubules.[4][6]

The consequence of this rigor-inhibition is a halt in the outward push on spindle poles, leading to a failure of centrosome separation and the formation of a characteristic "mono-astral" spindle, where a single aster of microtubules surrounds unseparated chromosomes.[5] This ultimately triggers the spindle assembly checkpoint and induces cell cycle arrest in the G2/M phase, followed by apoptosis in cancer cells.[5][7]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

| Biochemical Potency | Value | Assay Type |

| Ki | 4 nM | ATP- and ADP-competitive inhibition |

| IC50 (MM.1S cells) | 2.2 µM | Cytotoxicity |

| IC50 (MM1S cells) | 3.1 µM | Cytotoxicity |

| IC50 (CD34+ cells) | 9.1 µM | Cytotoxicity |

Table 1: Biochemical and Cellular Potency of this compound.[1][3][4][6][7]

| Cellular Effects | This compound | STLC (weak-binding inhibitor) | Control |

| Monopolar Spindles | 1 ± 1% | 69 ± 9% | Bipolar |

| Spindle Morphology | Does not induce collapse | Promotes collapse | Stable bipolar |

| Microtubule Stability | Enhanced | - | Normal |

Table 2: Comparative Cellular Effects on Mitotic Spindle Integrity.[4]

Signaling and Mechanistic Pathways

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Eg5 Inhibitors Have Contrasting Effects on Microtubule Stability and Metaphase Spindle Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

Initial studies and publications on BRD9876

An In-depth Technical Guide to the Initial Studies and Publications on BRD9876

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a novel small molecule identified as a potent and selective inhibitor of the mitotic kinesin-5 (Eg5), a motor protein essential for the formation of a bipolar mitotic spindle during cell division.[1][2][3] Unlike many other Eg5 inhibitors, this compound exhibits a unique "rigor" mechanism of action, locking Eg5 in a state of enhanced microtubule binding.[1][4][5][6] This property leads to the bundling and stabilization of microtubules, ultimately causing mitotic arrest and cell death in cancer cells.[4] Initial studies have highlighted its potential for treating multiple myeloma (MM), demonstrating selectivity for myeloma cells over normal hematopoietic progenitor cells.[1][4][6] This document provides a comprehensive technical overview of the foundational research on this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism and effects.

Mechanism of Action

This compound is an allosteric inhibitor that binds to the α4-α6 pocket of Eg5, specifically interacting with the tyrosine 104 residue.[4] A key characteristic of this compound is that it preferentially targets Eg5 that is already bound to microtubules (MTs).[4][5][7] This interaction locks the Eg5 motor domain in a "rigor" state, preventing the release of ADP and subsequent binding of ATP.[5][8][9] As a result, the mechanochemical cycle of Eg5 is suppressed, and the motor protein remains tightly bound to the microtubule, unable to perform its function of sliding microtubules apart.[1][7] This leads to the stabilization and bundling of spindle microtubules, a taxol-like effect, which ultimately triggers cell cycle arrest at the G2/M phase and the formation of characteristic mono-astral spindles.[1][5]

Quantitative Data Summary

Initial studies have quantified the inhibitory activity and cellular effects of this compound. The compound's potency has been determined through both biochemical and cell-based assays.

Table 1: Inhibitory Potency of this compound

| Parameter | Value | Assay Type | Notes | Citation |

| KI | 4 nM | Biochemical (ATPase/Motility) | Acts as an ATP- and ADP-competitive inhibitor. | [1][5][6][8][9] |

| IC50 | 2.2 µM | Cell Viability | MM.1S multiple myeloma cells. | [10] |

| IC50 | 3.1 µM | Cell Viability | MM1S multiple myeloma cells. | [4] |

| IC50 | 9.1 µM | Cell Viability | CD34+ hematopoietic cells. | [4] |

Table 2: Cellular and Biochemical Effects of this compound

| Effect | Concentration | Cell Line / System | Notes | Citation |

| G2/M Phase Arrest | 10 µM | MM1S cells | Rapid arrest observed as early as 2 hours post-treatment. Markedly less arrest in CD34+ cells. | [1][4] |

| Cytotoxicity | 0.1 - 100 µM | MM1S cells | Overcomes stromal resistance from bone marrow stromal cells (BMSCs). | [4] |

| Microtubule Gliding Arrest | 1 µM | In vitro (recombinant Eg5) | Completely arrested Eg5-mediated microtubule gliding. | [1][10] |

| Gene Expression Modulation | 10 µM | MM1S cells | Top downregulated gene identified as ID1 after 6 hours of treatment. | [1] |

Key Experimental Protocols

The characterization of this compound involved several key experimental methodologies to elucidate its mechanism and cellular effects.

Cell Cycle Analysis

-

Objective : To determine the effect of this compound on cell cycle progression.

-

Methodology :

-

MM1S (multiple myeloma) and CD34+ (hematopoietic) cells were cultured under standard conditions.

-

Cells were treated with 10 µM this compound or a DMSO vehicle control for specified time points (e.g., 2, 4, 6, 24 hours).[1][4]

-

Following treatment, cells were harvested, washed, and fixed (e.g., with ethanol).

-

Fixed cells were stained with a DNA intercalating dye, such as propidium (B1200493) iodide (PI), in the presence of RNase.

-

The DNA content of the cells was analyzed by flow cytometry. The distribution of cells in G1, S, and G2/M phases was quantified based on PI fluorescence intensity.[1]

-

Microtubule-Gliding Assay

-

Objective : To directly assess the impact of this compound on the motor function of Eg5.

-

Methodology :

-

Recombinant full-length Eg5 motor proteins were adhered to the surface of a glass flow-cell.

-

Rhodamine-labeled microtubules were introduced into the flow-cell along with ATP to initiate motor activity.

-

Microtubule movement (gliding) was visualized using fluorescence microscopy and recorded.

-

The assay was repeated in the presence of 1 µM this compound to observe its inhibitory effect on microtubule motility.[1] The complete arrest of gliding is indicative of potent motor inhibition.[1][10]

-

Microtubule-Stimulated ATPase Assay

-

Objective : To determine the kinetic mechanism of Eg5 inhibition by this compound.

-

Methodology :

-

The assay was performed using the recombinant motor domain of Eg5 in the presence of microtubules, which stimulate its ATPase activity.

-

The rate of ATP hydrolysis (ADP production) was measured at varying concentrations of ATP and a fixed concentration of this compound.

-

Conversely, the experiment was repeated with varying concentrations of this compound at a fixed, saturating concentration of ATP.

-

Data were plotted using Michaelis-Menten and Lineweaver-Burk plots to determine changes in KM and Vmax.[5] Results indicated that this compound acts as a competitive inhibitor with respect to ATP, increasing the apparent KM with negligible effect on Vmax.[5]

-

References

- 1. researchgate.net [researchgate.net]

- 2. Recent findings and future directions for interpolar mitotic kinesin inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eg5 targeting agents: From new anti-mitotic based inhibitor discovery to cancer therapy and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. immune-system-research.com [immune-system-research.com]

- 7. researchgate.net [researchgate.net]

- 8. Eg5 Inhibitors Have Contrasting Effects on Microtubule Stability and Metaphase Spindle Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Eg5 Inhibitors Have Contrasting Effects on Microtubule Stability and Metaphase Spindle Integrity. | Sigma-Aldrich [sigmaaldrich.com]

- 10. caymanchem.com [caymanchem.com]

BRD9876: A Technical Guide to its Selectivity for Multiple Myeloma Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BRD9876, a novel kinesin-5 inhibitor, and its selective activity against multiple myeloma (MM) cells. The document outlines the quantitative selectivity, the underlying mechanism of action, and detailed experimental protocols for the key assays used in its characterization.

Executive Summary

Multiple myeloma remains a challenging hematological malignancy, with a critical need for novel therapeutics that can overcome resistance and offer improved safety profiles. This compound emerged from a niche-based phenotypic screen designed to identify compounds effective against MM cells within the supportive bone marrow microenvironment.[1][2][3] This compound exhibits a unique mechanism of action as a "rigor" inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11), leading to mitotic arrest and subsequent cell death.[4][5][6] Notably, this compound demonstrates a significant selectivity for multiple myeloma cells over normal hematopoietic progenitor cells, a feature attributed to its preferential targeting of the microtubule-bound and phosphorylated state of Eg5.[1][2]

Quantitative Selectivity of this compound

The selectivity of this compound for multiple myeloma cells over non-malignant hematopoietic cells is a key feature of its therapeutic potential. This selectivity has been quantified by comparing the half-maximal inhibitory concentration (IC50) in various cell types.

| Cell Line/Type | Compound | IC50 (µM) | Selectivity (Fold) vs. CD34+ | Reference |

| MM1S (Multiple Myeloma) | This compound | 3.1 | ~3x | [4] |

| CD34+ Hematopoietic Cells | This compound | 9.1 | - | [4] |

| MM1S (Stroma-Independent) | This compound | 2.2 | Not Applicable | [7] |

Mechanism of Action

This compound's selectivity is rooted in its distinct interaction with the mitotic kinesin Eg5. Eg5 is essential for the formation of the bipolar mitotic spindle, and its inhibition leads to a characteristic G2/M phase cell cycle arrest.[5][8]

Rigor Inhibition of Microtubule-Bound Eg5

Unlike many Eg5 inhibitors that cause the motor protein to detach from microtubules (a "weak-binding" state), this compound is a "rigor" inhibitor.[4][5] It locks Eg5 in a state that is strongly bound to microtubules, leading to microtubule bundling and stabilization.[4][6] This action effectively halts the dynamic processes required for spindle formation. This compound specifically targets microtubule-bound Eg5 and is ineffective at inhibiting its basal ATPase activity in the absence of microtubules.[1][4]

Preferential Targeting of Phosphorylated Eg5

A crucial aspect of this compound's selectivity is its enhanced activity against phosphorylated Eg5.[1][2] Eg5 phosphorylation increases its binding to microtubules. Research has shown that multiple myeloma cells have a higher level of phosphorylated Eg5 compared to normal hematopoietic cells.[1][2] This differential phosphorylation status creates a larger pool of the high-affinity target for this compound in MM cells, contributing to their increased vulnerability.

Downstream Signaling and Cellular Effects

The inhibition of Eg5 by this compound triggers a cascade of events within the cell, culminating in apoptosis. The primary effect is the failure to form a bipolar spindle, which activates the spindle assembly checkpoint (SAC), arresting the cell in mitosis.[9] Prolonged mitotic arrest ultimately leads to apoptotic cell death.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the selectivity and mechanism of action of this compound.

Niche-Based Co-Culture and Viability Assay

This assay is designed to mimic the bone marrow microenvironment and assess the ability of this compound to overcome stromal-mediated resistance.

-

Cell Culture:

-

Culture MM1S multiple myeloma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture bone marrow stromal cells (BMSCs), such as HS-5, in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

-

Co-Culture Setup:

-

Seed BMSCs in a 96-well plate at a density that allows them to reach confluence.

-

Once confluent, seed MM1S cells on top of the BMSC monolayer.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound.

-

Add the compound dilutions to the co-culture wells and incubate for 72 hours.

-

-

Viability Assessment (CellTiter-Glo® Luminescent Cell Viability Assay):

-

Equilibrate the 96-well plate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by plotting the percentage of viable cells against the log concentration of this compound.

-

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on cell cycle progression.

-

Cell Treatment:

-

Seed MM1S cells in a 6-well plate and treat with 10 µM this compound or DMSO (vehicle control) for various time points (e.g., 2, 6, 12, 24 hours).

-

-

Cell Fixation:

-

Harvest the cells and wash with PBS.

-

Resuspend the cell pellet and add ice-cold 70% ethanol (B145695) dropwise while gently vortexing to prevent clumping.

-

Fix the cells for at least 30 minutes at 4°C.

-

-

Staining:

-

Centrifuge the fixed cells and wash twice with PBS.

-

Resuspend the cell pellet in a propidium (B1200493) iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Gate the cell populations based on DNA content (PI fluorescence) to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Microtubule-Stimulated Eg5 ATPase Assay

This biochemical assay measures the effect of this compound on the enzymatic activity of Eg5.

-

Reagents:

-

Recombinant human Eg5 motor domain.

-

Taxol-stabilized microtubules.

-

ATPase assay buffer (e.g., containing HEPES, MgCl2, and ATP).

-

A system to detect ADP production, such as a pyruvate (B1213749) kinase/lactate dehydrogenase-coupled assay that links ADP production to a decrease in NADH absorbance.

-

-

Assay Procedure:

-

In a 96-well plate, combine the assay buffer, microtubules, and varying concentrations of this compound.

-

Initiate the reaction by adding the Eg5 motor domain.

-

Incubate at a constant temperature (e.g., 25°C).

-

Monitor the rate of ATP hydrolysis (e.g., by measuring the change in NADH absorbance at 340 nm over time).

-

Determine the inhibitory effect of this compound by comparing the ATPase activity in the presence of the compound to the vehicle control.

-

Experimental and Logical Workflows

The discovery and characterization of this compound followed a logical progression from a high-throughput screen to detailed mechanistic studies.

Conclusion

This compound represents a promising therapeutic candidate for multiple myeloma due to its unique mechanism of action and favorable selectivity profile. By acting as a rigor inhibitor of Eg5 and preferentially targeting the highly phosphorylated, microtubule-bound form of the enzyme prevalent in MM cells, this compound exploits a key vulnerability of this malignancy. The experimental frameworks detailed in this guide provide a robust foundation for the further investigation and development of this compound and other targeted therapies for multiple myeloma.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Niche-Based Screening in Multiple Myeloma Identifies a Kinesin-5 Inhibitor with Improved Selectivity over Hematopoietic Progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Niche-Based Screening in Multiple Myeloma Identifies a Kinesin-5 Inhibitor with Improved Selectivity over Hematopoietic Progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. A Novel Eg5 Inhibitor (LY2523355) Causes Mitotic Arrest and Apoptosis in Cancer Cells and Shows Potent Antitumor Activity in Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: In Vitro Characterization of BRD9876, a Kinesin-5 Inhibitor

Introduction

BRD9876 is a small molecule inhibitor targeting the mitotic kinesin Eg5 (also known as kinesin-5 or KIF11), a motor protein essential for the formation of the bipolar spindle during cell division.[1][2][3] Unlike many Eg5 inhibitors that induce a weak-binding state, this compound is a "rigor" inhibitor that locks Eg5 onto microtubules in a state of enhanced binding.[1][4] This unique mechanism, which involves binding to the α4-α6 allosteric pocket and competitively inhibiting ATP and ADP, leads to the stabilization and bundling of microtubules.[1][5][6] The downstream effect is the arrest of the cell cycle in the G2/M phase, which has shown potential for research in multiple myeloma (MM).[1][7] These application notes provide detailed protocols for key in vitro assays to characterize the biochemical and cellular activity of this compound.

Mechanism of Action

This compound specifically targets microtubule-bound Eg5.[1][6] By acting as an ATP- and ADP-competitive inhibitor, it traps the motor protein in a rigor-like state, strengthening its association with microtubules.[4][5][6] This prevents the normal dynamic sliding of microtubules required for centrosome separation and bipolar spindle assembly. The result is mitotic arrest and subsequent inhibition of cell proliferation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. immune-system-research.com [immune-system-research.com]

- 7. researchgate.net [researchgate.net]

Application of BRD9876 in Multiple Myeloma Research: A Comprehensive Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multiple myeloma (MM) is a hematologic malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. Despite recent therapeutic advancements, MM remains largely incurable, necessitating the development of novel therapeutic strategies.[1] One promising avenue of research involves targeting cellular machinery essential for cancer cell proliferation. BRD9876 has emerged as a molecule of interest in this context. It is a potent and selective inhibitor of the mitotic kinesin Eg5 (also known as KIF11), a motor protein crucial for the formation and maintenance of the bipolar mitotic spindle during cell division.[2][3] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells, making it an attractive target for anticancer drug development.[2] This document provides detailed application notes and protocols for the use of this compound in multiple myeloma research.

Mechanism of Action

This compound is a "rigor" inhibitor that locks the kinesin-5 motor protein Eg5 in a state with enhanced binding to microtubules (MTs).[4][5] This action stabilizes microtubule arrays, leading to cell cycle arrest at the G2/M phase.[3][4] this compound specifically targets microtubule-bound Eg5 and interacts with the α4-α6 allosteric binding pocket.[4] Interestingly, there is some discrepancy in the literature regarding its interaction with ATP, with some studies suggesting it acts as an ATP non-competitive inhibitor, while others propose it is an ATP- and ADP-competitive inhibitor.[3][5][6] A key feature of this compound is its selectivity for myeloma cells over normal hematopoietic progenitors, which is attributed to the higher levels of phosphorylated Eg5 in multiple myeloma cells.[3][6] Eg5 phosphorylation enhances its binding to microtubules and, consequently, the activity of this compound.[3]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Multiple Myeloma

| Cell Line | Assay Type | Endpoint | This compound IC50 | Comparator IC50 | Reference |

| MM.1S | Cell Viability | CellTiter-Glo | 3.1 ± 0.7 µM | Ispinesib: 12.6 ± 2.1 nM | [6] |

| CD34+ | Cell Viability | CellTiter-Glo | 9.1 ± 2.0 µM | Ispinesib: 4.5 ± 1.0 nM | [6] |

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Signaling Pathway and Experimental Workflow Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Flow cytometry with PI staining | Abcam [abcam.com]

- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]

- 4. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 5. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

BRD9876: A Potent Tool for Investigating Kinesin-5 Function

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

BRD9876 is a small molecule inhibitor of kinesin-5 (also known as Eg5 or KIF11), a crucial motor protein involved in the formation and maintenance of the bipolar mitotic spindle. As a "rigor" type inhibitor, this compound locks Eg5 in a tight, microtubule-bound state, leading to the stabilization of microtubules and subsequent mitotic arrest.[1][2] This mechanism of action contrasts with other classes of Eg5 inhibitors that induce a weak-binding state. This compound acts as an ATP- and ADP-competitive inhibitor with a high affinity for Eg5, exhibiting a Ki value of approximately 4 nM.[1][3] Its ability to induce G2/M cell cycle arrest and the formation of monopolar spindles makes it a valuable tool for studying the intricate functions of kinesin-5 in cell division and a potential lead compound in anticancer drug discovery.[2][4] These application notes provide detailed protocols for utilizing this compound to study kinesin-5 function in cellular and in vitro contexts.

Chemical Properties

| Property | Value | Reference |

| Chemical Name | 6-(1,1-dimethylethyl)-2,3-naphthalenedicarbonitrile | [2] |

| CAS Number | 32703-82-5 | [2] |

| Molecular Formula | C₁₆H₁₄N₂ | [2] |

| Molecular Weight | 234.3 g/mol | [2] |

| Solubility | Chloroform: 10 mg/mL; DMF: 1 mg/mL; DMF:PBS (pH 7.2) (1:2): 0.33 mg/mL | [2] |

| Storage | Store at -20°C for up to 4 years. | [2] |

Mechanism of Action

This compound functions by binding to a site on the kinesin-5 motor domain near the junction of helices α4 and α6, which is distinct from the active site.[1] This allosteric binding locks Eg5 in a "rigor" state, characterized by a strong, non-hydrolytic binding to microtubules.[1][2] This is in contrast to other Eg5 inhibitors, such as monastrol, which induce a weak-binding state. The stabilization of the Eg5-microtubule interaction by this compound enhances the "braking" ability of Eg5 in mixed-motor microtubule gliding assays.[1][2] Ultimately, this leads to the inhibition of spindle pole separation and the formation of monopolar spindles, causing cells to arrest in the G2/M phase of the cell cycle.[2][4]

Mechanism of this compound action in cells.

Data Presentation

In Vitro Activity

| Parameter | Value | Reference |

| Ki for Eg5 | ~4 nM | [1][3] |

| IC₅₀ (Eg5 ATPase activity) | 1.3 µM | [1] |

Cellular Activity

| Cell Line | Assay | IC₅₀ | Reference |

| MM1S (Multiple Myeloma) | Cell Viability | 2.2 µM | [2] |

| MM1S (Multiple Myeloma) | Cell Viability | 3.1 µM | [4] |

| CD34+ (Hematopoietic Progenitor Cells) | Cell Viability | 9.1 µM | [4] |

| Cell Line | Treatment | Effect | Quantitative Data | Reference |

| RPE-1 | This compound | Monopolar Spindles | 1 ± 1% monopolar spindles | [1] |

| MM1S | 10 µM this compound (2-24h) | G2/M Arrest | Rapid arrest starting at 2h | [4][5] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Optimization of cell density, this compound concentration, and incubation time is recommended for each cell line.

Workflow for the MTT cell viability assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well tissue culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to start with is 0.1 to 100 µM. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Immunofluorescence for Mitotic Spindle Analysis

This protocol describes the staining of microtubules and centrosomes to visualize the mitotic spindle in cells treated with this compound.

Workflow for immunofluorescence staining.

Materials:

-

Cells grown on sterile glass coverslips

-

This compound

-

Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBST)

-

Primary antibodies: mouse anti-α-tubulin and rabbit anti-γ-tubulin

-

Fluorophore-conjugated secondary antibodies (e.g., anti-mouse IgG and anti-rabbit IgG)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Antifade mounting medium

Procedure:

-

Cell Culture and Treatment: Culture cells on coverslips to the desired confluency. Treat the cells with various concentrations of this compound (e.g., 1-10 µM) for a suitable duration (e.g., 16-24 hours).

-

Fixation: Gently wash the cells with PBS and fix them with either 4% paraformaldehyde for 15 minutes at room temperature or ice-cold methanol (B129727) for 10 minutes at -20°C.

-

Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating the coverslips in blocking solution for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the coverslips with a solution containing both primary antibodies (anti-α-tubulin and anti-γ-tubulin) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash the coverslips three times with PBST and then incubate with the appropriate fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash the coverslips three times with PBST, with the final wash containing DAPI to stain the nuclei. Mount the coverslips onto microscope slides using antifade mounting medium.

-

Imaging: Visualize and capture images using a fluorescence or confocal microscope. Quantify the percentage of cells with monopolar spindles and other mitotic defects.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium (B1200493) iodide (PI) staining and flow cytometry to analyze the cell cycle distribution of cells treated with this compound.

Workflow for cell cycle analysis.

Materials:

-

Treated and control cells

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

PI/RNase A staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells once with cold PBS.

-

Fixation: Resuspend the cell pellet in a small volume of cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of approximately 1 x 10⁶ cells/mL. Fix for at least 2 hours at -20°C.

-

Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. Collect data for at least 10,000 events per sample.

-

Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Off-Target Effects and Selectivity

While this compound is a potent inhibitor of kinesin-5, it is important to consider potential off-target effects in experimental design and data interpretation. Currently, comprehensive screening data for this compound against a broad panel of kinases or other cellular targets is not widely available in the public domain. However, studies have shown some selectivity for cancer cells over normal hematopoietic progenitors.[4] When interpreting results, researchers should consider the possibility of off-target activities and, where possible, employ complementary approaches, such as genetic knockdown of kinesin-5, to validate findings.

Conclusion

This compound is a powerful and specific tool for investigating the multifaceted roles of kinesin-5 in mitosis and other cellular processes. Its unique "rigor" inhibitory mechanism provides a valuable counterpoint to other classes of Eg5 inhibitors, allowing for a more nuanced understanding of kinesin-5 function. The protocols provided in these application notes offer a starting point for researchers to explore the effects of this compound in their specific systems of interest. As with any chemical probe, careful experimental design, including appropriate controls and dose-response studies, is crucial for obtaining robust and interpretable results.

References

- 1. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. immune-system-research.com [immune-system-research.com]

- 4. rsc.org [rsc.org]

- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

Application Notes and Protocols for BRD9876 Treatment of MM.1S Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the treatment of the human multiple myeloma cell line MM.1S with BRD9876, a potent and selective "rigor" inhibitor of the kinesin spindle protein Eg5. This compound induces cell cycle arrest and apoptosis in multiple myeloma cells by stabilizing the Eg5-microtubule interaction, leading to the formation of monopolar spindles and subsequent mitotic catastrophe.

Introduction

This compound is a small molecule inhibitor that targets the motor protein Eg5 (also known as KIF11), which is essential for the formation of a bipolar mitotic spindle during cell division.[1][2] Unlike other Eg5 inhibitors that cause a weak-binding state, this compound acts as a "rigor" inhibitor, locking Eg5 in a strong microtubule-bound state.[1][3][4] This leads to a G2/M phase cell cycle arrest and is cytotoxic to rapidly dividing cancer cells, including multiple myeloma.[3][5][6][7] Studies have shown that this compound can overcome the protective effects of the bone marrow microenvironment.[3][5]

Data Presentation

Table 1: In Vitro Efficacy of this compound in MM.1S Cells

| Parameter | Value | Cell Line | Reference |

| IC50 | 2.2 µM | MM.1S | [6][7] |

| IC50 | 3.1 µM | MM.1S | [3][5] |

| Cell Cycle Arrest | G2/M Phase | MM.1S | [3][5][8] |

| Onset of G2/M Arrest | As early as 2 hours | MM.1S | [3][5][8] |

Table 2: Recommended Concentrations for Key Experiments

| Experiment | This compound Concentration | Incubation Time | Reference |

| Cell Cycle Analysis | 10 µM | 2 - 24 hours | [3][5][8] |

| Cytotoxicity Assays | 0.1 - 100 µM | 48 - 72 hours | [3] |

| Immunofluorescence | 10 µM | 4 hours | [5] |

| Gene Expression Analysis | 10 µM | 6 hours | [2][5] |

Signaling Pathway

This compound's primary mechanism of action is the inhibition of the kinesin motor protein Eg5. This disrupts the normal process of mitosis, leading to cell cycle arrest and apoptosis. The effect of this compound can be enhanced by modulating upstream regulators of Eg5 activity, such as the WEE1 kinase.[5]

Experimental Protocols

MM.1S Cell Culture

-

Cell Line: MM.1S (human multiple myeloma)

-

Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Maintain cell density between 0.5 x 10^5 and 2 x 10^6 cells/mL. Split the culture every 2-3 days.

This compound Preparation

-

Solvent: Prepare a stock solution of this compound in a suitable solvent such as DMSO. For example, a 10 mM stock solution.

-

Storage: Store the stock solution at -20°C or -80°C for long-term stability.[3]

-

Working Dilutions: On the day of the experiment, prepare fresh dilutions of this compound in the cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically <0.1%).

Cell Viability / Cytotoxicity Assay

This protocol is based on a standard MTT assay, which can be adapted for other viability assays like CellTiter-Glo®.

References

- 1. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. immune-system-research.com [immune-system-research.com]

- 5. Niche-Based Screening in Multiple Myeloma Identifies a Kinesin-5 Inhibitor with Improved Selectivity over Hematopoietic Progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Applications - CAT N°: 33217 [bertin-bioreagent.com]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: BRD9876 in Combination with Other Cancer Therapies

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD9876 is a novel "rigor" inhibitor of the mitotic kinesin Eg5 (also known as KIF11), a motor protein essential for the formation of the bipolar mitotic spindle during cell division.[1][2] Unlike other Eg5 inhibitors that induce a weak microtubule-binding state, this compound locks Eg5 in a rigor state, tightly bound to microtubules, leading to their stabilization and subsequent mitotic arrest and apoptosis in cancer cells.[1][2][3][4] this compound exhibits promising selectivity for multiple myeloma cells over normal hematopoietic progenitors, making it an attractive candidate for cancer therapy.[1][3] This document provides detailed application notes and protocols for investigating the synergistic potential of this compound in combination with other cancer therapies, with a specific focus on its interaction with the WEE1 inhibitor, MK-1775 (also known as AZD1775).

Mechanism of Action and Rationale for Combination Therapy